molecular formula C14H13FN4O2 B2504877 (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone CAS No. 2034500-65-5

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone

Cat. No. B2504877
CAS RN: 2034500-65-5
M. Wt: 288.282
InChI Key: BTFBXPJMWADKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a chemical compound that has attracted significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrrolidines and is known to exhibit various biochemical and physiological effects.

Scientific Research Applications

Novel Therapeutic Agent Development

P2X7 Antagonist for Mood Disorders : The compound has been utilized in the development of novel P2X7 antagonists for potential treatment of mood disorders. A study highlighted the synthesis and preclinical profiling of a clinical candidate with robust P2X7 receptor occupancy, showcasing its potential for phase I clinical trials for safety and tolerability assessments in healthy human subjects before initiating proof of concept studies for mood disorder treatments (Chrovian et al., 2018).

Innovative Synthetic Methodologies

Crystal Structure and DFT Study : Research focused on boric acid ester intermediates, where the compound's structure was confirmed through various spectroscopic methods and single-crystal X-ray diffraction. This study provided insights into the molecular structures and physicochemical properties of the compounds, highlighting their potential applications in materials science and pharmaceuticals (Huang et al., 2021).

Anticonvulsant Agents Development : Another application is in the synthesis of novel derivatives acting as sodium channel blockers and anticonvulsant agents. This research demonstrated the potential of such compounds for developing new treatments for epilepsy, with one compound showing significant potency in preclinical models (Malik & Khan, 2014).

Spectroscopic Properties Study : A study investigated the spectroscopic properties of similar compounds, revealing the influence of structure and environment on their electronic absorption, excitation, and fluorescence properties. These findings are crucial for designing fluorescent markers and probes in biological imaging (Al-Ansari, 2016).

Pharmacokinetics and Solution Formulation : Research aimed at developing a precipitation-resistant solution formulation for a poorly water-soluble compound, demonstrating an approach to improve in vivo exposure for early toxicology and clinical studies. This highlights the compound's utility in enhancing the bioavailability of therapeutic agents (Burton et al., 2012).

properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O2/c15-10-7-17-14(18-8-10)21-11-4-6-19(9-11)13(20)12-3-1-2-5-16-12/h1-3,5,7-8,11H,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFBXPJMWADKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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